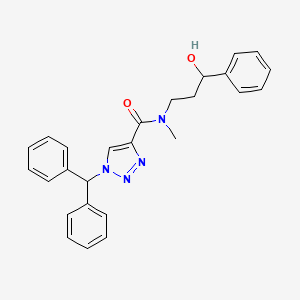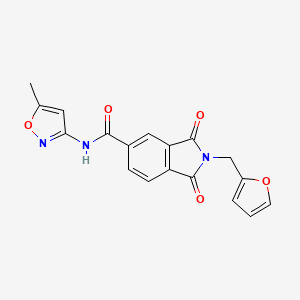![molecular formula C15H14ClN3O4S B6013174 N-(4-{[2-(3-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B6013174.png)
N-(4-{[2-(3-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(3-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CBHA and has been synthesized using various methods. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CBHA.
Mécanisme D'action
The mechanism of action of CBHA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation, inflammation, and glucose metabolism. CBHA has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses. CBHA has also been shown to inhibit the activity of protein kinases involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
CBHA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of inflammation, and improvement of glucose metabolism. In cancer research, CBHA has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. In diabetes research, CBHA has been shown to improve glucose tolerance and insulin sensitivity in animal models. Inflammation research has shown that CBHA can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CBHA in lab experiments is its potential as a therapeutic agent for various diseases. CBHA has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties, making it a promising candidate for further research. However, CBHA also has some limitations in lab experiments, including its solubility and stability. CBHA is not very soluble in water and can degrade over time, making it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on CBHA, including further studies on its mechanism of action, optimization of its synthesis method, and development of new therapeutic applications. CBHA has shown potential as a therapeutic agent for cancer, diabetes, and inflammation, and further research is needed to determine its efficacy and safety in humans. Additionally, new derivatives of CBHA could be developed to improve its solubility and stability, making it easier to work with in lab experiments. Overall, CBHA is an exciting compound with potential for further research and development in various fields of medicine and science.
Méthodes De Synthèse
CBHA can be synthesized using various methods, including the reaction of 3-chlorobenzoylhydrazine with N-(4-aminophenyl)acetamide followed by the reaction of the resulting compound with sulfuryl chloride. Another method involves the reaction of 3-chlorobenzoylhydrazine with N-(4-nitrophenyl)acetamide followed by reduction with hydrogen gas in the presence of a palladium catalyst. These methods have been reported in scientific literature and have been used to synthesize CBHA for research purposes.
Applications De Recherche Scientifique
CBHA has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. In cancer research, CBHA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, CBHA has been shown to improve glucose tolerance and insulin sensitivity in animal models. Inflammation research has shown that CBHA can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation.
Propriétés
IUPAC Name |
N-[4-[[(3-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-10(20)17-13-5-7-14(8-6-13)24(22,23)19-18-15(21)11-3-2-4-12(16)9-11/h2-9,19H,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEBLPAOAWTWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({2-[(3-chlorophenyl)carbonyl]hydrazinyl}sulfonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B6013091.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6013105.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6013106.png)
![2-hydroxy-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl 1-adamantanecarboxylate hydrochloride](/img/structure/B6013121.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B6013133.png)
![7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6013136.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-methylpropanamide](/img/structure/B6013139.png)
![2-methoxy-4-methyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B6013145.png)

![N,N-diallyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6013172.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B6013177.png)

![1-(diethylamino)-3-(5-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6013193.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6013199.png)